molecular formula C12H11FN2O2S B14130613 N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide CAS No. 926256-16-8

N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide

Cat. No.: B14130613
CAS No.: 926256-16-8
M. Wt: 266.29 g/mol
InChI Key: SPROKOWUGBAAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide is a synthetic organic compound that features a fluorophenyl group, a thiazole ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with a thiazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting or activating them. The hydroxymethyl group may enhance solubility or binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-[4-(methylthio)-1,3-thiazol-2-YL]acetamide
  • N-(2-Fluorophenyl)-N-[4-(ethylthio)-1,3-thiazol-2-YL]acetamide

Uniqueness

N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide is unique due to the presence of the hydroxymethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs.

Properties

CAS No.

926256-16-8

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C12H11FN2O2S/c1-8(17)15(11-5-3-2-4-10(11)13)12-14-9(6-16)7-18-12/h2-5,7,16H,6H2,1H3

InChI Key

SPROKOWUGBAAAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1F)C2=NC(=CS2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.